An In-depth Technical Guide to the Chemical Characteristics of Linalyl Acetate-d6
An In-depth Technical Guide to the Chemical Characteristics of Linalyl Acetate-d6
To our valued researchers, scientists, and drug development professionals:
This technical guide is intended to provide a comprehensive overview of the chemical characteristics of Linalyl acetate-d6. However, after an extensive search of commercially available databases, chemical supplier catalogs, and scientific literature, no specific experimental data for Linalyl acetate-d6 could be located. This suggests that Linalyl acetate-d6 is likely not a readily available stock item and may require custom synthesis.
In the interest of providing the most valuable resource, this guide will focus on the detailed chemical characteristics of the non-deuterated form, Linalyl acetate . This information serves as a critical baseline for understanding the expected properties of its deuterated analogue. The guide also includes general principles of isotopic labeling and its effects on chemical analysis, which will be relevant for researchers considering the synthesis and application of Linalyl acetate-d6.
Introduction to Linalyl Acetate
Linalyl acetate is a naturally occurring monoterpene ester and a significant component of many essential oils, most notably lavender and bergamot oil.[1][2][3] It is widely used in the fragrance and flavor industries for its pleasant, sweet, floral, and fruity aroma.[4][5] In a research and drug development context, its deuterated form, Linalyl acetate-d6, would be a valuable tool, particularly as an internal standard for quantitative mass spectrometry-based assays.
Physicochemical Properties of Linalyl Acetate
The following table summarizes the key physicochemical properties of non-deuterated Linalyl acetate. The molecular weight of Linalyl acetate-d6 would be higher due to the six deuterium atoms.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₀O₂ | [6] |
| Molecular Weight | 196.29 g/mol | [6] |
| Appearance | Colorless liquid | [4] |
| Odor | Sweet, floral, fruity, reminiscent of bergamot and lavender | [4][5] |
| Boiling Point | 220 °C | [6] |
| Density | ~0.901 g/mL at 25 °C | [2] |
| Refractive Index | ~1.449 - 1.452 at 20 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents. | [6] |
| CAS Number | 115-95-7 | [6] |
Spectroscopic Data of Linalyl Acetate
The following sections detail the expected spectroscopic characteristics of Linalyl acetate. For Linalyl acetate-d6, significant differences would be observed in the ¹H NMR and Mass Spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In a ¹H NMR spectrum of Linalyl acetate-d6, the signals corresponding to the six protons that have been replaced by deuterium would be absent. The integration of the remaining proton signals would be consistent with the non-deuterated positions.
¹³C NMR: The ¹³C NMR spectrum of Linalyl acetate-d6 would show coupling between carbon and deuterium atoms (C-D coupling), resulting in multiplets for the deuterated carbon signals. The chemical shifts would be very similar to the non-deuterated compound.
Mass Spectrometry (MS)
The mass spectrum of Linalyl acetate-d6 would show a molecular ion peak (M+) that is 6 mass units higher than that of the non-deuterated compound. The fragmentation pattern would also be altered, with fragments containing the deuterium labels appearing at a higher m/z value. This predictable mass shift is the basis for its use as an internal standard in quantitative MS.
Infrared (IR) Spectroscopy
The IR spectrum of Linalyl acetate-d6 would exhibit C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).
Experimental Protocols
While specific protocols for Linalyl acetate-d6 are not available, this section provides a general overview of the synthesis of Linalyl acetate, which can be adapted for a deuterated version.
Synthesis of Linalyl Acetate
Linalyl acetate is typically synthesized via the esterification of linalool with acetic anhydride.[2] To synthesize Linalyl acetate-d6, one would need to use a deuterated starting material, such as acetic anhydride-d6 or a deuterated linalool.
General Esterification Protocol:
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Combine linalool and a molar excess of acetic anhydride in a round-bottom flask.
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Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
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Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
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After completion, cool the mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., diethyl ether).
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Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
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Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain pure linalyl acetate.
Workflow for a potential synthesis of Linalyl acetate-d6:
